molecular formula C25H32ClNO B3183058 (+)-Butaclamol hydrochloride CAS No. 55528-07-9

(+)-Butaclamol hydrochloride

Cat. No. B3183058
CAS RN: 55528-07-9
M. Wt: 398 g/mol
InChI Key: QZRUMKUMFJJARD-AAJWHBHYSA-N
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Description

This would typically include the compound’s chemical formula, its structure, and its classification (e.g., organic, inorganic, etc.). It may also include details about its discovery or synthesis .


Synthesis Analysis

This involves detailing the process used to synthesize the compound. It may include the starting materials, the conditions required, and the steps involved .


Molecular Structure Analysis

This involves examining the compound’s molecular structure, including the arrangement of atoms and the types of bonds present .


Chemical Reactions Analysis

This involves detailing the chemical reactions the compound undergoes. It may include the conditions required for these reactions and the products formed .


Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .

Scientific Research Applications

Enantioanalysis in Antipsychotic Treatment

  • Enantioanalysis Using Chiral Selectors : Research has explored the use of vancomycin and teicoplanin as chiral selectors for the enantioanalysis of (-)butaclamol, a component of the antipsychotic drug butaclamol. This study focused on developing enantioselective, potentiometric membrane electrodes (EPMEs) for assaying butaclamol. The electrodes demonstrated near-Nernstian responses in a linear concentration range, indicating their effectiveness for enantioanalysis in serum samples (Stefan-van Staden et al., 2010).

  • Enantioanalysis Using Potentiometric Electrodes : Another approach used immobilized maltodextrins in carbon paste to create enantioselective potentiometric electrodes. These electrodes effectively analyzed S-butaclamol and R-butaclamol, demonstrating their potential for enantioanalysis in synthetic and urine samples (Stefan-van Staden et al., 2009).

  • HPLC Enantioseparation in Human Plasma : High-performance liquid chromatography (HPLC) has been used for the enantioseparation of butaclamol in human plasma. This method employed a vancomycin chiral stationary phase and demonstrated high accuracy and precision, indicating its potential for therapeutic monitoring and pharmacokinetic studies (Aboul‐Enein & Hefnawy, 2004).

Miscellaneous Applications

  • Ionic Liquid Synthesis and Catalysis : The basic ionic liquid 1-butyl-3-methylimidazolium hydroxide, [bmIm]OH, was found to efficiently catalyze the condensation reaction of aldehydes and ketones with hydroxylamine hydrochloride under ultrasound irradiation. This suggests its utility in organic synthesis and as a catalyst in various chemical processes (Zang et al., 2009).

  • Environmental Applications : A study focusing on the removal of radioactive U(VI) ions from aqueous systems employed electrospun polyacrylonitrile fibers modified with hydroxylamine hydrochloride. The modified fibers exhibited enhanced sorption capacity toward uranium ions, indicating their potential use in environmental cleanup, especially in nuclear plants (Horzum et al., 2012).

Safety And Hazards

This involves detailing any safety concerns associated with the compound, such as toxicity, flammability, or environmental impact .

Future Directions

This involves discussing potential future research or applications of the compound .

properties

IUPAC Name

(1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRUMKUMFJJARD-AAJWHBHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@]1(CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017434
Record name (+)-Butaclamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

59.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(+)-Butaclamol hydrochloride

CAS RN

55528-07-9
Record name (+)-Butaclamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
292
Citations
K Voith, F Herr - Psychopharmacologia, 1975 - Springer
Butaclamol hydrochloride (AY-23,028) is a member of a new chemical class for which antipsychotic activity in humans has recently been demonstrated. The compound antagonized …
Number of citations: 0 link.springer.com
DH Mielke, DM Gallant, T Oelsner… - Diseases of the …, 1975 - psycnet.apa.org
Investigated the effect of butaclamol hydrochloride (AY-23,028), administered during a 12-wk period, on 6 male and 6 female severely ill schizophrenic patients. All Ss received an initial …
Number of citations: 0 psycnet.apa.org
LE Hollister, KL Davis, PA Berger - Psychopharmacology …, 1975 - europepmc.org
Butaclamol hydrochloride, a new type of antipsychotic drug, was evaluated by an uncontrolled study of 13 newly admitted schizophrenic patients. The drug had antipsychotic effects as …
Number of citations: 0 europepmc.org
W Lippmann, TA Pugsley - Pharmacological Research Communications, 1975 - Elsevier
The effects of a structurally novel neuroleptic agent, butaclamol hydrochloride, and its structurally-related analogue AY-22,814, on catecholamine turnover in the mouse were examined. …
Number of citations: 0 www.sciencedirect.com
MG Casarotto, DJ Craik, EJ Lloyd… - Journal of medicinal …, 1991 - ACS Publications
… The present study reveals differences when butaclamol hydrochloride is dissolved in CDC13. We have examined the role of solvent in differential stabilization of the various …
Number of citations: 0 pubs.acs.org
FT Bruderlein, LG Humber, K Voith - Journal of Medicinal …, 1975 - ACS Publications
… ]isoquinolin-3-ol hydrochloride (butaclamol hydrochloride, USAN), is currently being studied … One of these tertiary carbinols, butaclamol hydrochloride (4, USAN),i is a neuroleptic agent …
Number of citations: 0 pubs.acs.org
ES Ferdinandi, P Raman, V Ross - Journal of Labelled …, 1978 - Wiley Online Library
The synthesis of two [ 14 C] labelled compounds, dexclamol and butaclamol hydrochloride, having the octahydrobenzocyclohepta pyridoisoquinoline structure is described. Both …
AP Oliver, DJ Luchins, RJ Wyatt - Archives of General Psychiatry, 1982 - jamanetwork.com
… Within the range of concentrations studied, molindone hydrochloride, butaclamol hydrochloride, pimozide, and fluphenazine dihydrochloride produced the least increase in excitability. …
Number of citations: 0 jamanetwork.com
MG Casarotto, DJ Craik, EJ Lloyd - Journal of medicinal chemistry, 1991 - ACS Publications
… It is established that two conformers are indeed present for butaclamol hydrochloride in d6-DMSO, both of which correspond to low-energy forms previously identified in theoretical …
Number of citations: 0 pubs.acs.org
LG Humber, F Bruderlein - Proceedings of the 167th American Chemical Society …, 1974
Number of citations: 0

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